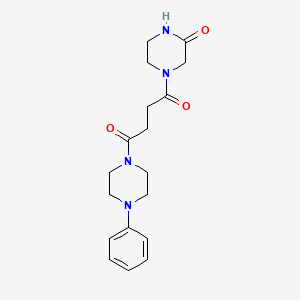
1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antidepressant Activity
Studies indicate that compounds with piperazine structures can exhibit antidepressant effects. The presence of the 3-oxopiperazine moiety in this compound may enhance its interaction with neurotransmitter systems involved in mood regulation.
2. Antipsychotic Potential
Piperazine derivatives are commonly investigated for their antipsychotic properties. This compound's ability to modulate dopamine receptors could position it as a candidate for treating schizophrenia and other psychotic disorders.
3. Anxiolytic Effects
Given its structural similarities to known anxiolytics, there is potential for this compound to exhibit anxiety-reducing effects. Further studies are necessary to elucidate its efficacy and mechanism of action.
In Vitro Studies
In vitro assays have demonstrated that this compound interacts with various receptor systems:
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound:
| Study Type | Effect Observed | Reference |
|---|---|---|
| Forced Swim Test | Reduced immobility (antidepressant effect) | |
| Open Field Test | Increased exploratory behavior (anxiolytic effect) |
Case Studies
A notable case study involved the administration of this compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting a potential therapeutic application in mood disorders.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(3-oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C18H24N4O3/c23-16-14-22(9-8-19-16)18(25)7-6-17(24)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,23) |
InChI Key |
RZJLINRDIHTBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















